molecular formula C12H18N2O3 B11873763 7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione CAS No. 67196-34-3

7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B11873763
CAS No.: 67196-34-3
M. Wt: 238.28 g/mol
InChI Key: BCQVVBFPFXLDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Propyl-2,4-diazaspiro[55]undecane-1,3,5-trione is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-Isopropyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
  • 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione

Uniqueness

7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications.

Properties

CAS No.

67196-34-3

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

11-propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione

InChI

InChI=1S/C12H18N2O3/c1-2-5-8-6-3-4-7-12(8)9(15)13-11(17)14-10(12)16/h8H,2-7H2,1H3,(H2,13,14,15,16,17)

InChI Key

BCQVVBFPFXLDSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC12C(=O)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.